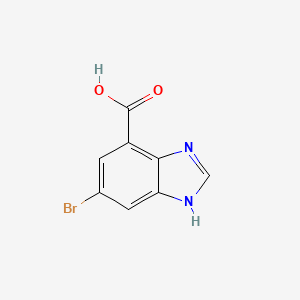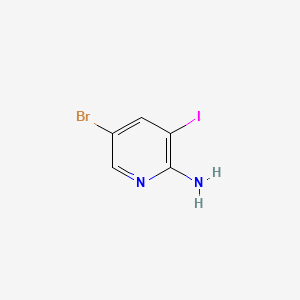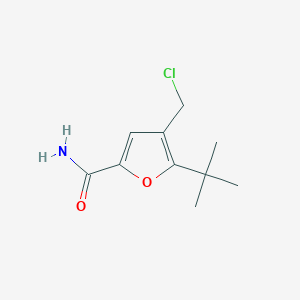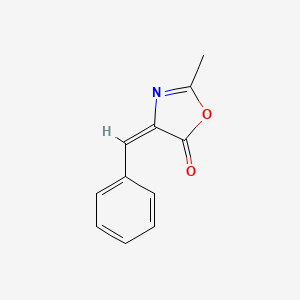
2-甲基-4-(苯亚甲基)恶唑-5(4H)-酮
描述
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one is a chemical compound that belongs to the oxazolone family, which is known for its heterocyclic structure containing oxygen and nitrogen in a five-membered ring. This compound serves as a versatile template for the synthesis of various heterocyclic scaffolds and has been utilized in the creation of novel compounds with potential biological activities.
Synthesis Analysis
The synthesis of related oxazolone derivatives has been extensively studied. For instance, 4-Bis(methylthio)methylene-2-phenyloxazol-5-one has been synthesized and used as a template for creating diverse heterocyclic compounds through nucleophilic ring opening followed by cyclization in the presence of anhydrous NaOAc/AcOH or silver carbonate . Additionally, the Vilsmeier-Haack reagent has been employed to synthesize 4-(N,N-Dimethylaminomethylene)-2-alkyl-2-oxazolin-5-ones from N-acyl-α-amino acids, which further react with various nucleophiles to yield different products .
Molecular Structure Analysis
The molecular structure of oxazolone derivatives has been characterized using various spectroscopic techniques such as IR, NMR, HRMS, and X-ray crystal diffraction . These methods provide detailed information about the arrangement of atoms within the molecule and confirm the identity of synthesized compounds.
Chemical Reactions Analysis
Oxazolone derivatives undergo a range of chemical reactions, including nucleophilic ring opening, cyclization, and rearrangement to yield a variety of heterocyclic compounds. For example, the reaction of 4-bis(methylthio)methylene-2-phenyloxazol-5-one with primary amines leads to amide adducts that can rearrange or cyclize into different heterocycles such as imidazolones, thiazolyl dihydroisoquinolines, and benzodiazepinones . Similarly, reactions with various nucleophiles can lead to trisubstituted oxazoles and other functionalized derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolone derivatives are influenced by their molecular structure. These compounds exhibit fluorescence, which can be exploited for biological applications, such as monitoring cellular compartments with different pH levels . The stability of these compounds in solid form and in aqueous solutions at room temperature has also been reported, which is crucial for their practical use .
科学研究应用
- Application Summary : This compound is synthesized in a two-step process involving an N-acetylation and an Erlenmeyer synthesis .
- Methods of Application/Experimental Procedures :
- First, 6.25 g of 2-Aminoacetic acid (Glycine) is dissolved in 25 ml of water under stirring and heating .
- Then, 18 g of Acetic anhydride is added in one portion and stirred for 25 minutes .
- The reaction mixture is left to cool and crystallize overnight in the refrigerator .
- The product is then filtered, washed with cold water, and dried at 100°C for an hour .
- In the second step, 6.10 g of the dried and cleaned Acetylglycine, 3.1 g of anhydrous Sodium acetate, 7.8 ml of freshly distilled Benzaldehyde, and 13 ml of Acetic anhydride are dissolved at about 70°C .
- The mixture is heated under reflux in a boiling water bath for about 1.5 hours .
- The resulting yellow-brown mass is transferred to a suitable container and left to crystallize overnight in the refrigerator .
- The product is then filtered, washed with cold water, and dried over Silica gel for several days .
- Results/Outcomes : The yield and melting point of the product were not specified in the source .
属性
IUPAC Name |
(4E)-4-benzylidene-2-methyl-1,3-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQBTJRPSDVWIR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
CAS RN |
881-90-3 | |
| Record name | 881-90-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10132 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-4-(phenylmethylene)oxazol-5(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



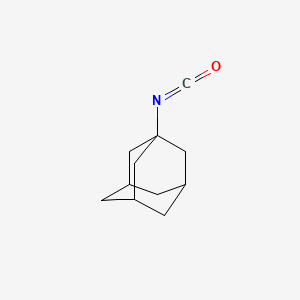
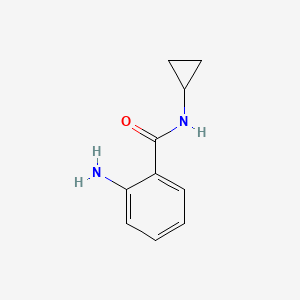


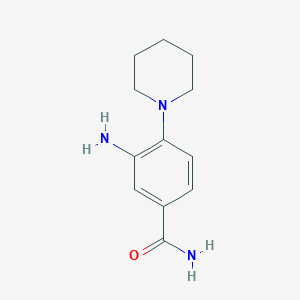
![4-allyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270888.png)
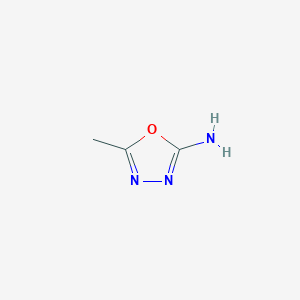

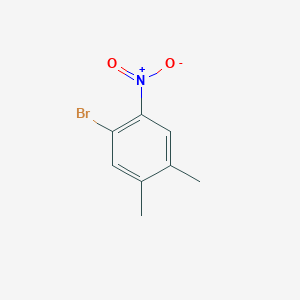
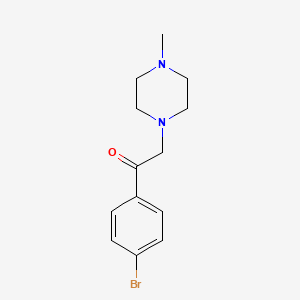
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)
